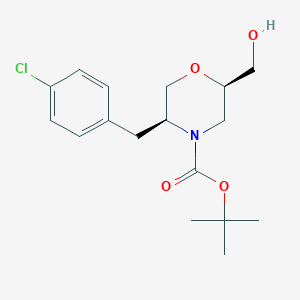
n-(Tert-butyl)-2-(3,5-dimethyl-4-nitro-1h-pyrazol-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n-(Tert-butyl)-2-(3,5-dimethyl-4-nitro-1h-pyrazol-1-yl)acetamide: is a synthetic organic compound that belongs to the class of pyrazole derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of n-(Tert-butyl)-2-(3,5-dimethyl-4-nitro-1h-pyrazol-1-yl)acetamide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting a suitable diketone with hydrazine or its derivatives under acidic or basic conditions.
Introduction of the nitro group: Nitration of the pyrazole ring can be carried out using a mixture of concentrated nitric acid and sulfuric acid.
Alkylation: The tert-butyl group can be introduced via alkylation using tert-butyl halides in the presence of a strong base.
Acetamide formation: The final step involves the reaction of the substituted pyrazole with acetic anhydride or acetyl chloride to form the acetamide derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
n-(Tert-butyl)-2-(3,5-dimethyl-4-nitro-1h-pyrazol-1-yl)acetamide: can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups using appropriate reagents.
Hydrolysis: The acetamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl halides, aryl halides, strong bases like sodium hydride (NaH).
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products
Reduction: Formation of the corresponding amino derivative.
Substitution: Formation of various alkyl or aryl substituted derivatives.
Hydrolysis: Formation of the corresponding carboxylic acid and amine.
Applications De Recherche Scientifique
n-(Tert-butyl)-2-(3,5-dimethyl-4-nitro-1h-pyrazol-1-yl)acetamide:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways involving pyrazole derivatives.
Medicine: Investigated for its potential pharmacological activities, such as anti-inflammatory, analgesic, or antimicrobial properties.
Industry: Used in the development of new materials, agrochemicals, and dyes.
Mécanisme D'action
The mechanism of action of n-(Tert-butyl)-2-(3,5-dimethyl-4-nitro-1h-pyrazol-1-yl)acetamide would depend on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The nitro group could play a role in redox reactions, while the pyrazole ring might interact with biological targets through hydrogen bonding or hydrophobic interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
n-(Tert-butyl)-2-(3,5-dimethyl-1h-pyrazol-1-yl)acetamide: Lacks the nitro group, which may result in different chemical reactivity and biological activity.
n-(Tert-butyl)-2-(4-nitro-1h-pyrazol-1-yl)acetamide: Lacks the methyl groups, which could affect its steric properties and interactions with biological targets.
Uniqueness
The presence of both the nitro group and the tert-butyl group in n-(Tert-butyl)-2-(3,5-dimethyl-4-nitro-1h-pyrazol-1-yl)acetamide makes it unique compared to other pyrazole derivatives
Propriétés
Formule moléculaire |
C11H18N4O3 |
|---|---|
Poids moléculaire |
254.29 g/mol |
Nom IUPAC |
N-tert-butyl-2-(3,5-dimethyl-4-nitropyrazol-1-yl)acetamide |
InChI |
InChI=1S/C11H18N4O3/c1-7-10(15(17)18)8(2)14(13-7)6-9(16)12-11(3,4)5/h6H2,1-5H3,(H,12,16) |
Clé InChI |
IHBVZBKZEXXARF-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=NN1CC(=O)NC(C)(C)C)C)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


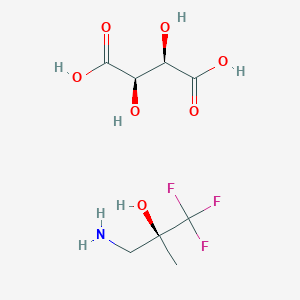
![N-((S)-2,3-Dihydro-1H-inden-1-yl)-7-((4aS,6R,7aS)-2,2-dimethylhexahydrocyclopenta[d][1,3]dioxin-6-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B14904833.png)
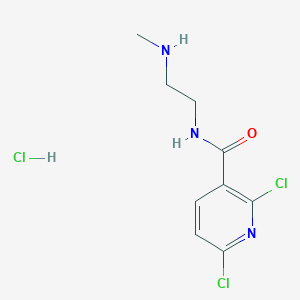
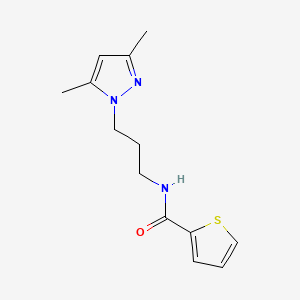
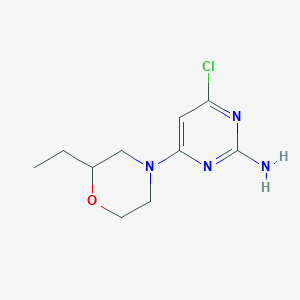
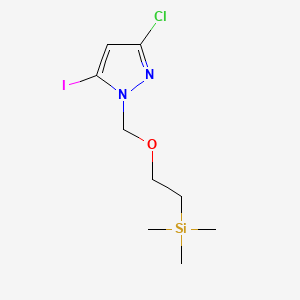

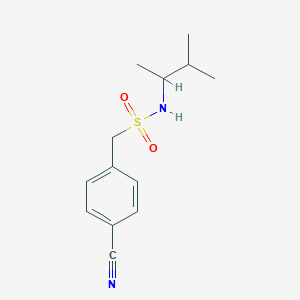

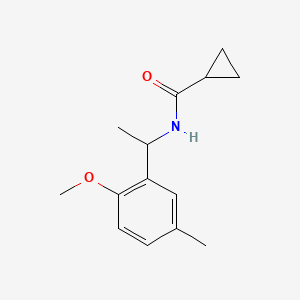

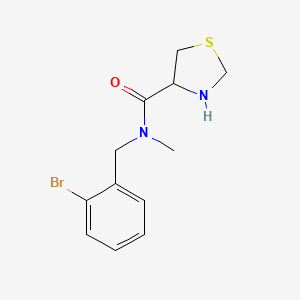
![2-(Mercaptomethyl)-1-(5-methoxy-1H-benzo[d]imidazol-2-yl)-3,5-dimethylpyridin-4(1H)-one](/img/structure/B14904890.png)
